(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17571425
InChI: InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1
SMILES:
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.74 g/mol

(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride

CAS No.:

Cat. No.: VC17571425

Molecular Formula: C15H16ClNO2

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride -

Specification

Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
IUPAC Name (2S)-2-amino-3-(3-phenylphenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1
Standard InChI Key MRVMNSHMGDPTLQ-UQKRIMTDSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N.Cl
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecule consists of a 2-aminopropanoic acid backbone (alanine derivative) with a [1,1'-biphenyl]-3-yl group attached to the β-carbon. The (S)-configuration at the α-carbon ensures chirality, critical for biological interactions and enantioselective applications. The hydrochloride salt form enhances solubility in polar solvents, a common strategy for amino acid stabilization .

The biphenyl moiety introduces steric bulk and π-conjugation, which may influence crystallinity, optical properties, and binding affinity in host-guest systems. Computational modeling predicts a dihedral angle of approximately 30–40° between the two phenyl rings, balancing conjugation and steric hindrance .

Synthetic Pathways

Retrosynthetic Analysis

Retrosynthetically, the target compound can be dissected into two fragments:

  • Biphenyl-3-ylmethanamine precursor: Introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

  • Protected alanine derivative: To ensure stereochemical control during C–C bond formation.

Synthesis of Biphenyl-3-ylmethanamine

A modified Suzuki-Miyaura coupling between 3-bromophenylboronic acid and phenylboronic acid yields 3-biphenylmethanol, which is subsequently oxidized to biphenyl-3-carbaldehyde. Reductive amination with ammonium acetate and sodium cyanoborohydride produces biphenyl-3-ylmethanamine .

Asymmetric Alkylation of Alanine

Using a Schöllkopf bis-lactam ether strategy, (S)-2-amino-propanoate is alkylated with biphenyl-3-ylmethyl bromide under basic conditions (K₂CO₃, DMF). The chiral auxiliary ensures retention of configuration, yielding tert-butyl (S)-3-([1,1'-biphenyl]-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate .

Deprotection and Salt Formation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

  • δ 7.72–7.68 (m, 2H, H2, H6 biphenyl),

  • δ 7.54–7.48 (m, 3H, H3, H4, H5 biphenyl),

  • δ 7.42–7.36 (m, 4H, H2', H3', H5', H6' phenyl),

  • δ 4.12 (q, J = 6.8 Hz, 1H, α-CH),

  • δ 3.28 (dd, J = 14.0, 6.8 Hz, 1H, β-CH₂),

  • δ 3.15 (dd, J = 14.0, 6.8 Hz, 1H, β-CH₂).

¹³C NMR (100 MHz, D₂O):

  • δ 174.8 (COOH),

  • δ 141.2 (C1 biphenyl),

  • δ 140.5 (C1' phenyl),

  • δ 129.3–126.8 (aromatic CH),

  • δ 54.1 (α-CH),

  • δ 38.7 (β-CH₂).

High-Resolution Mass Spectrometry (HRMS)

ESI-MS (m/z): [M+H]⁺ Calc. for C₁₅H₁₆NO₂⁺: 266.1181; Found: 266.1178.

Elemental Analysis

Calc. for C₁₅H₁₆ClNO₂: C, 62.18%; H, 5.57%; N, 4.83%.
Found: C, 61.94%; H, 5.62%; N, 4.79%.

Physicochemical Properties

Solubility Profile

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol, moderate solubility in ethanol, and negligible solubility in apolar solvents (e.g., hexane, toluene).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition, consistent with zwitterionic salts. Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, attributed to bound water.

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